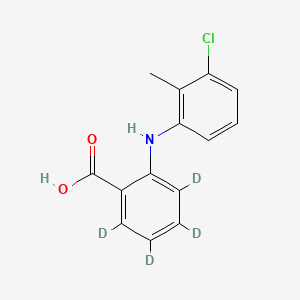

Tolfenamic Acid-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tolfenamic Acid-d4: is a deuterium-labeled derivative of Tolfenamic Acid, a non-steroidal anti-inflammatory drug (NSAID) known for its anti-inflammatory and anti-cancer properties. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which can influence the pharmacokinetic and metabolic profiles of the compound .

生化分析

Biochemical Properties

Tolfenamic Acid-d4, like its parent compound, is believed to interact with several key enzymes and proteins. It inhibits the biosynthesis of prostaglandins, key biomolecules involved in inflammation and pain, by inhibiting cyclooxygenase (COX) enzymes . Specifically, it inhibits both COX-1 and COX-2 pathways, thereby reducing prostaglandin secretion .

Cellular Effects

This compound impacts various cellular processes. It has been shown to inhibit skin edema and reduce irritant-induced temperature rise . It also exerts a dose-related inhibition of serum thromboxane, indicating the inhibition of COX-1 . Furthermore, it inhibits prostaglandin E2 synthesis, marking a related COX-2 inhibition .

Molecular Mechanism

The molecular mechanism of this compound is primarily based on the inhibition of COX-1 and COX-2 pathways . By inhibiting these pathways, this compound prevents the secretion and action of prostaglandins, exerting its anti-inflammatory and pain-blocking action .

Dosage Effects in Animal Models

In animal models, this compound has shown promising results. For instance, a study demonstrated that after intramuscular administration to pigs (4 mg/kg), the this compound suspension displayed increases in the pharmacokinetic parameters Tmax, T1/2, and MRT0–∞ by 4.39-, 3.78-, and 3.78-fold, respectively, compared with Tolfenamic Acid injection .

Metabolic Pathways

This compound, like Tolfenamic Acid, is likely involved in the arachidonic acid metabolic pathway, where it inhibits the COX-1 and COX-2 enzymes, leading to a decrease in prostaglandin synthesis .

准备方法

合成路线和反应条件: 托芬那酸-d4 的合成通常涉及托芬那酸的氘化。该过程可以通过多种方法实现,包括催化交换反应,其中氢原子在氘源(如氘气 (D2) 或氘化溶剂(例如氘化氯仿))的存在下被氘取代。

工业生产方法: 托芬那酸-d4 的工业生产遵循类似的原理,但规模更大。该过程涉及使用高压反应器和专用催化剂,以确保氘化效率高且完全。最终产品的纯度和收率至关重要,需要严格的质量控制措施。

化学反应分析

反应类型: 托芬那酸-d4 会经历各种化学反应,包括:

氧化: 它可以被氧化形成相应的醌或其他氧化衍生物。

还原: 还原反应可以将其转化回母体化合物或其他还原形式。

取代: 它可以进行亲核取代反应,其中官能团被其他亲核试剂取代。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 使用诸如氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。

取代: 氢氧化钠 (NaOH) 或其他强碱等试剂可以促进取代反应。

主要产物: 这些反应形成的主要产物取决于所用条件和试剂。例如,氧化可能会产生醌,而还原可能会产生各种醇或烃。

科学研究应用

化学: 托芬那酸-d4 用作质谱法中托芬那酸定量的内标。 它的氘标记允许在复杂混合物中进行精确跟踪和测量 .

生物学和医学: 在生物学和医学研究中,托芬那酸-d4 用于研究托芬那酸的药代动力学和代谢。它有助于了解药物的吸收、分布、代谢和排泄 (ADME) 特征。

工业: 在制药行业,托芬那酸-d4 用于开发和测试新的药物制剂。它的稳定同位素标记提供了对药物相互作用和稳定性的见解。

作用机制

托芬那酸-d4 通过选择性抑制环氧合酶-2 (COX-2) 发挥作用,环氧合酶-2 是一种参与炎症反应的酶。 这种抑制减少了促炎前列腺素的产生,从而减轻炎症和疼痛 . 此外,托芬那酸-d4 已被证明通过下调特定转录因子(如 Sp1、Sp3 和 Sp4)来诱导癌细胞凋亡 .

相似化合物的比较

类似化合物:

托芬那酸: 母体化合物,不含氘标记。

氟芬那酸: 另一种具有类似抗炎特性的 NSAID。

美芬那酸: 用于止痛的 NSAID,具有类似的作用机制。

独特性: 托芬那酸-d4 的独特性在于它的氘标记,这在药代动力学研究中提供了独特的优势。 氘的存在会改变代谢途径,可能导致药物稳定性提高和副作用降低 .

属性

IUPAC Name |

2-(3-chloro-2-methylanilino)-3,4,5,6-tetradeuteriobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c1-9-11(15)6-4-8-12(9)16-13-7-3-2-5-10(13)14(17)18/h2-8,16H,1H3,(H,17,18)/i2D,3D,5D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEZNLOUZAIOMLT-IKMBEDGYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)NC2=C(C(=CC=C2)Cl)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。